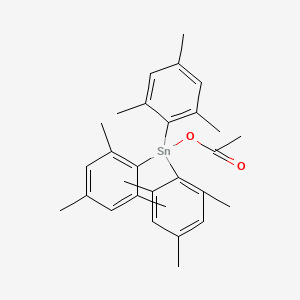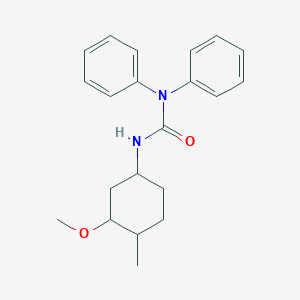
N'-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with methoxy and methyl groups, and a diphenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea typically involves the reaction of 3-methoxy-4-methylcyclohexylamine with diphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-Methoxy-4-methylphenyl)-N,N-diphenylurea
- N’-(3-Methoxy-4-methylbenzyl)-N,N-diphenylurea
- N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylthiourea
Uniqueness
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to its phenyl or benzyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
59477-66-6 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-(3-methoxy-4-methylcyclohexyl)-1,1-diphenylurea |
InChI |
InChI=1S/C21H26N2O2/c1-16-13-14-17(15-20(16)25-2)22-21(24)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,16-17,20H,13-15H2,1-2H3,(H,22,24) |
Clave InChI |
UQGHSOJLOBABSY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1OC)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
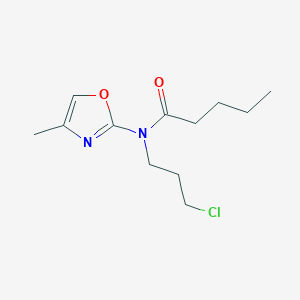

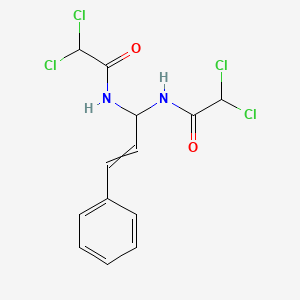

![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
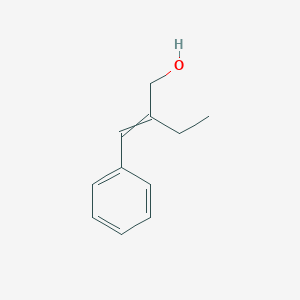
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)

![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)

